molecular formula C8H6FN B132452 4-Fluorobenzylisocyanide CAS No. 148890-53-3

4-Fluorobenzylisocyanide

Cat. No. B132452
M. Wt: 135.14 g/mol
InChI Key: DLDWOKWGDHSJOK-UHFFFAOYSA-N
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Description

4-Fluorobenzylisocyanide is not directly mentioned in the provided papers, but related compounds with fluorobenzyl groups are discussed. These compounds are of interest due to their potential applications in various fields, including drug discovery and material sciences. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is a multireactive building block that can lead to the synthesis of various nitrogenous heterocycles . Similarly, 4-(3-fluorobenzylideneamino)antipyrine has been studied for its structural and photophysical properties, indicating potential as a photoresponsive material .

Synthesis Analysis

The synthesis of related fluorobenzyl-containing compounds involves multi-step reactions. For example, the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was achieved using IR, 1H NMR, and EI mass spectral analysis for identification, with the structure confirmed by X-ray crystallography . Although the synthesis of 4-Fluorobenzylisocyanide itself is not detailed, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various techniques. The compound 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, revealing an intramolecular hydrogen bond within the molecule . The non-planar molecular structure of 4-(3-fluorobenzylideneamino)antipyrine was determined, showing two effectively conjugated π-electron moieties .

Chemical Reactions Analysis

The chemical reactions involving fluorobenzyl groups can be complex. For instance, the synthesis of heterocyclic compounds from 4-Chloro-2-fluoro-5-nitrobenzoic acid involves chlorine substitution, reduction of a nitro group, and appropriate cyclization to afford various heterocycles . These reactions are indicative of the reactivity of fluorobenzyl-containing compounds and could provide insight into the reactions of 4-Fluorobenzylisocyanide.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzyl-containing compounds are significant for their applications. The photophysical properties of 4-(3-fluorobenzylideneamino)antipyrine, such as its molecular dipole moment and hyperpolarizability, suggest its suitability as a photoresponsive material . These properties are essential for understanding the behavior of 4-Fluorobenzylisocyanide in various environments and applications.

Scientific Research Applications

Synthesis and Structural Analysis

  • A study focused on synthesizing a novel molecule with potential anti-hepatitis B virus activity, incorporating 4-fluorobenzyl units. This research highlights the method for synthesizing 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, studying its structure and evaluating its biological activity against Hepatitis B, showcasing the significance of fluorinated compounds in developing antiviral agents (Ivashchenko et al., 2019).

Medical Imaging and Diagnostics

  • The automated synthesis of the mitochondrial membrane potential sensor 4-[18F]fluorobenzyl-triphenylphosphonium on a commercial synthesizer demonstrates the application of fluorobenzyl derivatives in creating PET (Positron Emission Tomography) probes for imaging multiple patients, indicating the role of these compounds in enhancing diagnostic imaging techniques (Waldmann et al., 2018).

Drug Design and Discovery

  • In drug discovery, fluorine interactions with the thrombin active site were studied through the introduction of a 4-fluorobenzyl inhibitor, revealing insights into the molecular interactions that enhance ligand affinity and specificity. Such studies are crucial for designing more effective anticoagulant drugs (Olsen et al., 2004).

Materials Science and Nanotechnology

  • The influence of fluorine in supramolecular hydrogelation was investigated through the study of 4-fluorobenzyl-capped diphenylalanine, demonstrating the remarkable effect of fluorine on the properties of hydrogels, which are used in various biomedical applications (Wu et al., 2015).

Biological Studies and Fluorescence Imaging

  • The potential of 4-fluorobenzyl derivatives in improving fluorescence imaging techniques was explored through the development of probes that selectively bind to biomolecular targets, enhancing the detection and study of biological processes at the molecular level (Dave et al., 2009).

properties

IUPAC Name

1-fluoro-4-(isocyanomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDWOKWGDHSJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374569
Record name 4-Fluorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzylisocyanide

CAS RN

148890-53-3
Record name 4-Fluorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148890-53-3
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